molecular formula C8H10O B1446652 4-Ethynylcyclohexan-1-one CAS No. 1549050-50-1

4-Ethynylcyclohexan-1-one

Cat. No.: B1446652
CAS No.: 1549050-50-1
M. Wt: 122.16 g/mol
InChI Key: XPEFFGQWHGOVGH-UHFFFAOYSA-N
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Description

4-Ethynylcyclohexan-1-one is an organic compound with the molecular formula C8H10O. It is characterized by the presence of an ethynyl group attached to the fourth carbon of a cyclohexanone ring. This compound is a colorless to pale yellow liquid and is soluble in organic solvents such as alcohol, ether, gasoline, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynylcyclohexan-1-one can be synthesized through the Grignard reaction. The process involves the reaction of ethynylmagnesium bromide with cyclohexanone in an anhydrous ether solution. The reaction proceeds as follows :

  • Ethynylmagnesium bromide is prepared by reacting acetylene with magnesium in the presence of dry ether.
  • The ethynylmagnesium bromide is then reacted with cyclohexanone in an anhydrous ether solution.
  • The reaction mixture is filtered to remove the precipitated magnesium bromide.
  • The filtrate is distilled to separate the product, which is then collected by cooling.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Grignard reaction remains a fundamental approach due to its efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-Ethynylcyclohexan-1-one serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Alkyne Reactions : The ethynyl group enables coupling reactions such as Sonogashira and Glaser coupling, which are crucial for synthesizing complex organic molecules.
  • Functionalization : The ketone functionality can undergo nucleophilic addition reactions, facilitating the introduction of diverse functional groups.

Table 1: Key Reactions Involving this compound

Reaction TypeProductConditions
Coupling Reaction1,3-DialkynesCu(I) catalyst, base
Nucleophilic AdditionAlcohols or aminesGrignard reagent or organolithium reagents
Reduction4-EthynylcyclohexanolLithium aluminum hydride

Medicinal Chemistry

Potential Therapeutic Applications
Research has indicated that this compound may possess bioactive properties that could be explored for therapeutic purposes. Studies have focused on its potential as an anti-cancer agent and as a modulator of enzyme activity.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in PubChem explored the effects of this compound on cancer cell lines. The compound was tested for its ability to inhibit cell proliferation in various tumors, showing promising results in reducing the viability of certain cancer cells through modulation of specific signaling pathways .

Materials Science

Synthesis of Advanced Materials
The unique properties of this compound make it suitable for developing advanced materials. Its reactivity allows it to be incorporated into polymer matrices or used as a precursor for creating functionalized surfaces.

Table 2: Applications in Materials Science

ApplicationDescription
Polymer SynthesisUsed as a monomer in copolymerization
CoatingsImparts specific chemical properties to coatings
SensorsFunctionalized surfaces for enhanced sensor performance

Coordination Chemistry

Ligand Properties
In coordination chemistry, this compound can act as a ligand due to its ability to coordinate with metal centers. This property is valuable in catalysis and materials development.

Table 3: Ligand Applications

Metal ComplexApplication
Cu(I) ComplexCatalysis in cross-coupling reactions
Ru(II) ComplexPhotochemical applications

Mechanism of Action

The mechanism of action of 4-ethynylcyclohexan-1-one involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the structure and function of biological molecules. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

    Cyclohexanone: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    4-Propynylcyclohexan-1-one: Similar structure but with a propynyl group instead of an ethynyl group.

    4-Butynylcyclohexan-1-one: Contains a butynyl group, leading to different reactivity and applications.

Uniqueness: 4-Ethynylcyclohexan-1-one is unique due to the presence of the ethynyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it valuable in the development of novel compounds and materials .

Biological Activity

4-Ethynylcyclohexan-1-one is a compound of significant interest in organic and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10OC_8H_{10}O and features a cyclohexane ring with an ethynyl group at the fourth position and a ketone functional group at the first position. This structure contributes to its reactivity and interaction with biological systems.

Table 1: Structural Features of this compound

PropertyDetails
Molecular FormulaC8H10O
Molecular Weight134.17 g/mol
Functional GroupsEthynyl, Ketone
Physical StateLiquid at room temperature

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may influence cellular pathways related to cancer treatment and neuroprotection.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer progression, making it a candidate for therapeutic development in oncology .
  • Neuroprotective Effects : Similar compounds have exhibited neuroprotective properties, suggesting potential applications in treating neurodegenerative disorders.

Case Studies and Research Findings

  • Cancer Therapeutics : A study demonstrated that this compound exhibited cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The compound was found to induce apoptosis in human cancer cells through the activation of specific signaling pathways .
  • Neuroprotective Studies : Research focusing on similar ethynyl compounds highlighted their ability to modulate neurotransmitter systems, which could be beneficial in developing treatments for conditions such as Alzheimer's disease .
  • Synthesis and Applications : The compound can be synthesized through various methods, including Sonogashira reactions, which facilitate the formation of carbon-carbon bonds essential for constructing more complex molecules with biological activity .

Table 2: Summary of Biological Studies Involving this compound

Study FocusFindingsReference
Cancer Cell LinesInduced apoptosis in human cancer cells
NeuroprotectionModulated neurotransmitter systems
Synthesis MethodsEffective synthesis via Sonogashira reaction

Properties

IUPAC Name

4-ethynylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h1,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEFFGQWHGOVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549050-50-1
Record name 4-ethynylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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